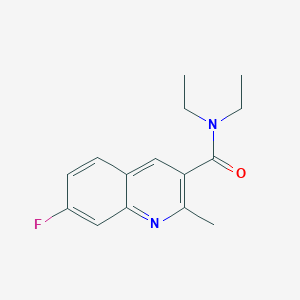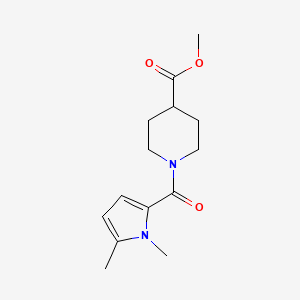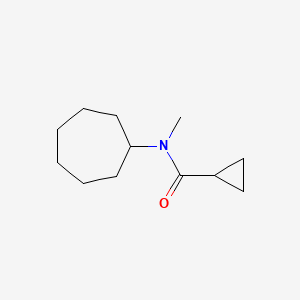
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide, also known as ML352, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide exerts its biological effects by selectively targeting specific proteins or enzymes involved in various disease pathways. For example, in cancer cells, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is essential for the growth and survival of cancer cells. In Alzheimer's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide inhibits the activity of beta-secretase, which is responsible for the formation of amyloid plaques in the brain. In Parkinson's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide protects dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been shown to have a range of biochemical and physiological effects depending on the disease pathway it targets. In cancer cells, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide inhibits the growth and proliferation of cancer cells by inhibiting the activity of NMT. In Alzheimer's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide reduces the formation of amyloid plaques in the brain by inhibiting the activity of beta-secretase. In Parkinson's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide protects dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2-ARE pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is its selectivity and potency in targeting specific disease pathways. This makes it a valuable tool for studying the underlying mechanisms of various diseases and developing new therapeutic interventions. However, one of the limitations of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is its relatively low solubility, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide research, including:
1. Further studies on the mechanism of action of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide in various diseases to identify new therapeutic targets.
2. Development of more potent and selective analogs of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide for improved therapeutic efficacy.
3. Investigation of the pharmacokinetics and pharmacodynamics of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide in vivo to determine its suitability for clinical use.
4. Exploration of the potential use of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide in other diseases, such as neurodegenerative diseases and viral infections.
Conclusion:
In conclusion, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is a synthetic compound with significant potential for therapeutic applications in various diseases. Its selectivity and potency in targeting specific disease pathways make it a valuable tool for studying the underlying mechanisms of diseases and developing new therapeutic interventions. Further research is needed to fully understand the mechanism of action of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide and its potential clinical applications.
Méthodes De Synthèse
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is synthesized using a multi-step process involving the reaction of furan-3-carboxylic acid with 1-(propan-2-yl)piperidine-4-carboxylic acid followed by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained through purification and isolation using column chromatography.
Applications De Recherche Scientifique
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been found to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. In Parkinson's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propriétés
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)15-6-3-12(4-7-15)14-13(16)11-5-8-17-9-11/h5,8-10,12H,3-4,6-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKAFHNIBLIOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)

![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)

![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)

![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)
